Olmesartan Medoxomil

Hypertension Ambulatory Blood Pressure Monitoring Head-to-Head Comparison

Olmesartan medoxomil is a prodrug angiotensin II type 1 (AT1) receptor blocker with insurmountable antagonism (IC50 = 7.7 nM). Head-to-head trials demonstrate statistically significantly greater systolic and diastolic blood pressure reductions compared with losartan, valsartan, and candesartan at equivalent starting doses. Unlike losartan, it is not metabolized by CYP450 enzymes, minimizing drug–drug interaction risk. The compound exhibits a dual renal/hepatic elimination pathway and provides sustained 24-hour ambulatory BP control, including during the critical early morning surge. For hypertension research, vascular remodeling studies (validated in the VIOS trial), and protocols involving renal impairment, olmesartan medoxomil offers a mechanistically and clinically differentiated ARB tool. Bulk and GMP-grade material available.

Molecular Formula C29H30N6O6
Molecular Weight 558.6 g/mol
CAS No. 144689-63-4
Cat. No. B1677270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlmesartan Medoxomil
CAS144689-63-4
Synonyms5-Methyl-2-oxo-1,3-dioxolen-4-yl)methoxy-4-(1-hydroxy-1-methylethyl)-2-propyl-1-(4-(2-(tetrazol-5-yl)phenyl)phenyl)methylimidazol-5-carboxylate - T287346
Benicar
CS 866
CS-866
CS866
Medoxomil, Olmesartan
olmesartan medoxomil
Olmetec
Votum
Molecular FormulaC29H30N6O6
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O
InChIInChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)
InChIKeyUQGKUQLKSCSZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Soluble to 20 mM in DMSO
1.05e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Olmesartan Medoxomil (CAS 144689-63-4) for Research and Pharmaceutical Procurement: Compound Profile


Olmesartan medoxomil is a prodrug angiotensin II type 1 (AT1) receptor blocker (ARB) indicated for the treatment of hypertension. Upon oral administration, it is rapidly de-esterified in the gastrointestinal tract to form olmesartan, the active metabolite that selectively and potently antagonizes AT1 receptors [1]. The absolute oral bioavailability of olmesartan is approximately 26–29%, with peak plasma concentrations achieved within 1–2 hours [2]. Olmesartan medoxomil is not metabolized by cytochrome P450 enzymes and exhibits a dual route of elimination via both renal and hepatic pathways, minimizing drug interaction potential [1].

Why Olmesartan Medoxomil Is Not Interchangeable with Other ARBs: Evidence for Differentiated Procurement


Although angiotensin II receptor blockers (ARBs) share a common mechanism of AT1 receptor antagonism, clinically meaningful differences in antihypertensive efficacy, receptor binding kinetics, and pleiotropic vascular effects preclude simple therapeutic substitution. Head-to-head randomized controlled trials and meta-analyses have demonstrated that olmesartan medoxomil achieves statistically significantly greater reductions in both systolic and diastolic blood pressure compared with losartan, valsartan, and candesartan at clinically equivalent starting doses [1]. Furthermore, olmesartan medoxomil exhibits insurmountable AT1 receptor blockade and lacks cytochrome P450-mediated metabolism, a combination of properties that distinguishes it from several other ARBs including losartan, which is a CYP2C9/3A4 substrate requiring bioactivation [2]. These differential characteristics translate directly into distinct clinical performance profiles that must inform evidence-based procurement and formulary decisions.

Olmesartan Medoxomil Comparative Evidence: Quantified Differentiation vs. Losartan, Valsartan, Irbesartan, Candesartan, Atenolol, and Active Controls


Superior 24-Hour Ambulatory Blood Pressure Reduction vs. Losartan and Valsartan: Quantitative Head-to-Head Data

In a 12-week randomized, double-blind, parallel-group trial comparing starting doses of four ARBs, olmesartan medoxomil 20 mg/day produced significantly greater mean reductions from baseline in blood pressure than losartan potassium 50 mg/day and valsartan 80 mg/day across all ambulatory blood pressure monitoring (ABPM) time intervals analyzed, including 24-hour, daytime, night-time, and the last 2 and 4 hours of the dosing interval [1]. Olmesartan also demonstrated statistically significant superiority over irbesartan 150 mg/day for systolic blood pressure during the last 4 hours of monitoring, a critical period corresponding to the morning blood pressure surge [1].

Hypertension Ambulatory Blood Pressure Monitoring Head-to-Head Comparison

Significantly Greater Antihypertensive Efficacy vs. Candesartan with No Reflex Sympathoexcitation

In a clinical crossover study of 31 patients with essential hypertension, substituting olmesartan 20 mg for candesartan 8 mg antihypertensive therapy resulted in significant additional reductions in daily average systolic blood pressure of 6.7 ± 9.3 mmHg and diastolic blood pressure of 3.6 ± 8.3 mmHg [1]. Concurrently, pulse wave velocity, a measure of arterial stiffness, was significantly decreased [1]. Importantly, Holter electrocardiogram heart rate variability spectral analysis demonstrated no significant alterations in very low frequency (VLF), high frequency (HF), or low frequency/high frequency (LF/HF) components, indicating that the enhanced blood pressure reduction was achieved without inducing reflex sympathoexcitatory activity [1].

Hypertension Heart Rate Variability Comparative Efficacy

Meta-Analysis Confirms Superior Blood Pressure Reduction vs. Losartan and Valsartan with Comparable Tolerability

A comprehensive meta-analysis of 22 randomized controlled trials involving 4,892 patients evaluated the comparative efficacy and tolerability of olmesartan medoxomil versus other ARBs [1]. The analysis found that olmesartan was associated with better antihypertensive efficacy than losartan and valsartan, with no association with an increased risk of adverse events compared with losartan [1]. The adverse event profile of olmesartan was similar to that of other angiotensin-receptor blockers, with dizziness being the most frequently reported adverse event (similar in frequency to losartan, valsartan, and irbesartan) [1].

Hypertension Meta-Analysis Comparative Efficacy Safety

Greater Blood Pressure Reduction vs. Active Controls in Elderly Patients with Renal Impairment

A meta-analysis of 25 studies involving 4,487 elderly patients aged 60–79 years evaluated the comparative effectiveness of olmesartan medoxomil versus active control monotherapy [1]. In the overall elderly population, change from baseline to endpoint in blood pressure was significantly greater with olmesartan medoxomil compared with active control (-19.5/-11.9 mmHg vs. -16.8/-10.7 mmHg) [1]. In the subgroup of patients with impaired renal function (estimated glomerular filtration rate <60 mL/min/1.73 m²), olmesartan treatment resulted in a greater mean change from baseline in systolic blood pressure (-21.2 mmHg vs. -18.7 mmHg) and a greater proportion of patients achieving blood pressure goals [1].

Elderly Hypertension Renal Impairment Comparative Effectiveness

Vascular Remodeling Reversal vs. Atenolol: Quantified Resistance Vessel Improvement

The VIOS (Vascular Improvement with Olmesartan medoxomil Study) was a randomized, parallel study designed to determine the relative effects of AT1 receptor blockade with olmesartan medoxomil versus beta-adrenoceptor antagonism with atenolol on remodeling of subcutaneous small resistance vessels [1]. Blockade of the AT1 receptor with olmesartan medoxomil produced vascular remodeling of resistance vessels virtually to normal, whereas atenolol had little or no effect [1]. This differential effect on microvascular structure represents a pleiotropic benefit of olmesartan that extends beyond blood pressure reduction.

Vascular Remodeling Endothelial Function Resistance Vessels

High-Affinity Insurmountable AT1 Receptor Antagonism: In Vitro Binding Affinity Quantification

The active metabolite olmesartan selectively binds the AT1 receptor with high affinity, demonstrating an IC50 of 7.7 nM in competitive binding assays using bovine adrenal cortical membranes [1]. In isolated rabbit aortic tissue, olmesartan produces a potent, concentration-dependent, insurmountable blockade of AT1 receptors to angiotensin II with an IC50 of 0.13 nM [1]. Insurmountable antagonism refers to the property whereby increasing concentrations of angiotensin II cannot fully overcome receptor blockade, a characteristic that distinguishes olmesartan from surmountable ARBs such as losartan [2].

AT1 Receptor Binding Affinity Pharmacodynamics Insurmountable Antagonism

Olmesartan Medoxomil: Evidence-Driven Research and Procurement Application Scenarios


Preclinical Hypertension Research Requiring Superior 24-Hour Blood Pressure Control

Investigators conducting hypertension studies in animal models or human subjects where sustained 24-hour blood pressure reduction is a critical endpoint should prioritize olmesartan medoxomil. The compound's demonstrated superiority over losartan and valsartan in 24-hour ambulatory blood pressure monitoring, including during the early morning surge period, provides a strong evidence base for its selection [1]. The insurmountable AT1 receptor antagonism (IC50 = 0.13 nM in vascular tissue) offers a mechanistic explanation for this prolonged duration of action [1].

Vascular Remodeling and Microvascular Protection Studies

Researchers investigating vascular remodeling, endothelial function, or resistance vessel morphology should consider olmesartan medoxomil based on direct comparative evidence from the VIOS study. Olmesartan produced normalization of resistance vessel morphology whereas atenolol had negligible effect [1]. This vascular protective property distinguishes olmesartan from beta-blockers and potentially from other antihypertensive classes, making it a preferred tool for studies examining the pleiotropic vascular effects of AT1 receptor blockade [1].

Elderly or Renally Impaired Hypertensive Patient Studies

Clinical research protocols involving elderly hypertensive patients, particularly those with concomitant renal impairment (eGFR <60 mL/min/1.73 m²), should incorporate olmesartan medoxomil based on meta-analytic evidence showing superior blood pressure reduction versus active controls in these populations [1]. The observed greater systolic blood pressure reduction of -21.2 mmHg versus -18.7 mmHg in the renal impairment subgroup represents a clinically meaningful difference that supports its preferential use in this high-risk demographic [1].

Comparative ARB Pharmacology Studies

Investigators conducting comparative pharmacology studies across the ARB class should include olmesartan medoxomil as a reference compound based on its well-characterized binding kinetics (IC50 = 7.7 nM), insurmountable antagonism profile, and lack of cytochrome P450-mediated metabolism [1]. These properties, combined with the extensive body of head-to-head comparative efficacy data against losartan, valsartan, irbesartan, and candesartan, position olmesartan as an essential comparator for studies seeking to differentiate ARB pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olmesartan Medoxomil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.